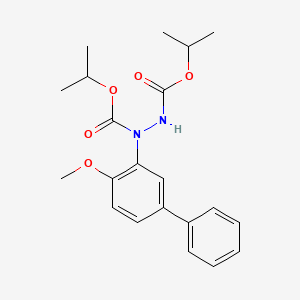

Diisopropyl 1-(4-methoxybiphenyl-3-yl)hydrazine-1,2-dicarboxylate

Description

Diisopropyl 1-(4-methoxybiphenyl-3-yl)hydrazine-1,2-dicarboxylate is a hydrazine-derived compound featuring a 4-methoxybiphenyl-3-yl substituent and two isopropyl ester groups. The parent compound, diisopropyl hydrazine-1,2-dicarboxylate (CAS 19740-72-8), is a white crystalline powder (melting point 108°C) with a molecular weight of 204.23 g/mol . The introduction of aryl or heterocyclic groups, such as the 4-methoxybiphenyl moiety, modifies its physicochemical and biological properties, making it relevant for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

propan-2-yl N-(2-methoxy-5-phenylphenyl)-N-(propan-2-yloxycarbonylamino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5/c1-14(2)27-20(24)22-23(21(25)28-15(3)4)18-13-17(11-12-19(18)26-5)16-9-7-6-8-10-16/h6-15H,1-5H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPHBGZROZMYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NN(C1=C(C=CC(=C1)C2=CC=CC=C2)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 1-(4-methoxybiphenyl-3-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of 4-methoxybiphenyl-3-carboxylic acid with hydrazine hydrate, followed by esterification with isopropyl alcohol . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions . The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 1-(4-methoxybiphenyl-3-yl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions can occur, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Diisopropyl 1-(4-methoxybiphenyl-3-yl)hydrazine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diisopropyl 1-(4-methoxybiphenyl-3-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Substituent Diversity

Sulfonyl Derivatives :

- Diisopropyl 1-(phenylsulfonyl)hydrazine-1,2-dicarboxylate (3a) : Synthesized via metal-free hydrosulfonylation, achieving a 98% yield. Features a phenylsulfonyl group, with distinct NMR signals (e.g., δ 8.15 ppm for aromatic protons) .

- Diisopropyl 1-(4-methoxyphenylsulfonyl)hydrazine-1,2-dicarboxylate : A newer sulfonyl derivative with enhanced solubility due to the methoxy group .

Heterocyclic Derivatives :

- Diisopropyl 1-(1,4-oxathian-3-yl)hydrazine-1,2-dicarboxylate (14) : Contains a 1,4-oxathiane ring, synthesized via TBADT photocatalysis (66% yield). Forms a white solid (m.p. 132–134°C), contrasting with its regioisomer 14’ , a colorless oil (7% yield) .

- Diisopropyl 1-(benzo-fused cyclopenta[d]furan-1-yl)hydrazine-1,2-dicarboxylate (3b) : Features a rigid bicyclic structure, synthesized via palladium-catalyzed tandem reactions (88% yield). Exhibits strong IR absorption at 1739 cm⁻¹ (ester C=O) .

Aromatic and Chiral Derivatives :

- Dibenzyl 1-((2S,3S)-4-silyloxy-hydroxybutyl)hydrazine-1,2-dicarboxylate (syn-9) : Chiral derivative synthesized via (S)-proline catalysis (85% yield). Used in asymmetric hydrogenation studies .

- Diisopropyl 1-(2,3,4-trimethoxybenzoyl)hydrazine-1,2-dicarboxylate : Characterized by a trimethoxybenzoyl group, with NMR data confirming regioselectivity (δ 168.46 ppm for carbonyl carbons) .

Ester Group Variations

- Dimethyl vs. Diisopropyl Esters :

- Dimethyl 1,3-dioxolane derivatives (e.g., 7 ) exhibit lower molecular weights (282.78 g/mol) and higher enantiomeric excess (>99% ee) compared to bulkier diisopropyl analogs. Their antibacterial MIC values range from 4.8–5000 µg/mL .

- Diisopropyl esters generally show improved lipophilicity, influencing bioavailability and synthetic versatility .

Physicochemical Properties

Biological Activity

Diisopropyl 1-(4-methoxybiphenyl-3-yl)hydrazine-1,2-dicarboxylate (CAS No. 907178-63-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C21H26N2O5

- Molecular Weight : 370.45 g/mol

The compound features a hydrazine moiety linked to a biphenyl structure, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound has been investigated for its potential as an enzyme inhibitor and in protein-ligand interactions.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Protein-Ligand Interaction : The biphenyl structure aids in binding to target proteins, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory and Anticancer Properties

Preliminary studies suggest that this compound possesses anti-inflammatory and anticancer properties. For example, it has been evaluated in vitro for its ability to inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 |

Antiglycation Activity

The compound has also shown potential antiglycation activity, which is crucial for managing diabetes-related complications. A study reported varying degrees of antiglycation activity with IC50 values comparable to standard compounds:

| Compound | IC50 (µM) |

|---|---|

| Diisopropyl 1-(4-methoxy...) | 250.0 |

| Rutin (Standard) | 294.46 ± 1.50 |

Case Studies and Research Findings

Several studies have investigated the biological properties of diisopropyl derivatives and their potential therapeutic applications:

- Anticancer Studies : A series of derivatives based on the hydrazine structure were synthesized and tested for anticancer properties, showing promising results against multiple cancer cell lines.

- Anti-inflammatory Effects : In vivo models demonstrated that the compound could significantly reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases.

- Enzyme Inhibition Studies : Research indicated that the compound could inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.

Q & A

Q. What are the recommended synthetic routes for preparing Diisopropyl 1-(4-methoxybiphenyl-3-yl)hydrazine-1,2-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a two-step process:

Hydrazine-carboxylation : React hydrazine with isopropyl chloroformate at temperatures below 0°C in an ether solvent for 2 hours to form diisopropyl hydrazine-1,2-dicarboxylate .

Functionalization : Introduce the 4-methoxybiphenyl-3-yl substituent via sulfonylation or coupling reactions. For analogous derivatives, sulfinic acids or aryl halides are used under metal-free or palladium-catalyzed conditions, achieving yields >85% .

Optimization Tips:

Q. What analytical techniques are most reliable for characterizing this compound and confirming its purity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the hydrazine backbone and substituent integration. For example, the methoxy group in the 4-methoxybiphenyl moiety typically resonates at δ ~3.8 ppm (¹H) and ~55 ppm (¹³C) .

- Mass Spectrometry (HRMS-ESI) : Validate molecular weight with HRMS (e.g., calculated vs. observed m/z for [M+H]⁺) .

- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O) stretches at ~1730–1750 cm⁻¹ and N–H stretches at ~3300 cm⁻¹ .

Q. How should this compound be stored to ensure stability, and what solvents are compatible for long-term use?

Methodological Answer:

- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis of the hydrazine core .

- Compatible Solvents : Use anhydrous ether, ethyl acetate, or acetonitrile. Avoid protic solvents (e.g., water, alcohols) to prevent decomposition .

Advanced Research Questions

Q. What strategies enable stereochemical control during the synthesis of hydrazine derivatives with cyclic quaternary stereocenters?

Methodological Answer:

- Ternary Catalysis : Use chiral phosphoric acids (e.g., TRIP) with thiourea co-catalysts to achieve enantioconvergent synthesis. For example, this approach yielded atropisomeric hydrazides with up to 99% enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands to resolve racemic intermediates during coupling reactions .

Q. How does the 4-methoxybiphenyl substituent influence reactivity in cross-coupling or photoredox catalysis?

Methodological Answer:

- Electron-Donating Effects : The methoxy group enhances electron density on the biphenyl ring, facilitating electrophilic substitutions or radical stabilization in photoredox reactions (e.g., C–H functionalization) .

- Steric Considerations : Bulkier substituents may require adjusted catalyst loading. For example, tert-butoxycarbonyl (Boc)-protected analogs showed reduced reactivity in decatungstate-mediated photocatalysis .

Q. What mechanistic insights explain contradictions in yield variability for sulfonylhydrazine derivatives?

Methodological Answer: Yields depend on:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance electrophilic sulfonylation (yields: 88–93%), while electron-donating groups (e.g., –OCH₃) may slow reactivity .

- Purification Challenges : Highly polar derivatives (e.g., –NHCOCH₃) require gradient chromatography (hexane/EtOAc) to separate diastereomers .

Q. Table 1: Yield and Characterization Data for Analogous Derivatives

| Substituent | Yield (%) | Characterization Methods | Reference |

|---|---|---|---|

| 4-NO₂C₆H₄SO₂– | 88 | ¹H NMR, ¹³C NMR, HRMS | |

| 4-CF₃C₆H₄SO₂– | 87 | ¹H NMR, ¹³C NMR | |

| 4-CH₃C₆H₄– | 55 | Chiral HPLC, IR |

Q. How can this compound serve as a precursor for bioactive agents, and what modifications enhance activity?

Methodological Answer:

- Antimicrobial Applications : Introduce heterocyclic moieties (e.g., pyrrolidin-2-yl) via Pd-catalyzed coupling. Chiral 1,3-dioxolane derivatives showed MIC values of 4.8 µg/mL against S. aureus .

- Pharmacophore Design : Replace phenyl groups with carbaboranes to improve metabolic stability. This strategy is validated in carbaborane-based drug analogs .

Q. What role does this compound play in enantioselective C–H amination, and how do solvent systems affect efficiency?

Methodological Answer:

- Decatungstate Photocatalysis : Use TBADT (tetrabutylammonium decatungstate) in CH₃CN/HCl (7:1) to achieve C(sp³)–H amination. The 4-methoxybiphenyl group directs regioselectivity, yielding cyclized products (66% yield) .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance electron donor-acceptor (EDA) complex formation, critical for radical initiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.